N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
Description
N-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted at position 6 with a morpholine moiety and linked to a phenyl group at position 2. Sulfonamides are widely explored for their enzyme-inhibitory properties (e.g., carbonic anhydrase, kinases) due to their ability to mimic carboxylic acid groups and engage in hydrogen bonding .
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,18-7-2-1-3-8-18)23-17-6-4-5-16(15-17)19-9-10-20(22-21-19)24-11-13-27-14-12-24/h1-10,15,23H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXFUZXUQUFIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-(morpholin-4-yl)pyridazin-3-amine, which is then reacted with 3-bromophenylbenzenesulfonamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it has been studied for its potential to inhibit SIRT2, a sirtuin involved in various cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs (Table 1) share the benzenesulfonamide scaffold but differ in substituent patterns, heterocyclic cores, and appended functional groups:
Table 1: Structural Comparison of Sulfonamide Derivatives
*Calculated based on formula C₂₁H₂₀N₄O₃S.
Key Observations :
- Pyridazine vs. Pyrazolopyrimidine Cores : Pyridazine-based analogs (e.g., compounds in Table 1) exhibit planar structures conducive to π-π stacking in enzyme active sites, whereas pyrazolopyrimidine derivatives (e.g., Example 57 in ) introduce bulkier substituents that may affect binding kinetics.
- Morpholine Substitution: Morpholine at pyridazine position 6 enhances solubility via its hydrophilic oxygen atom, a feature absent in analogs like the chromenone-containing compound .
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and fluoro substituents (e.g., in ) improve metabolic stability and membrane permeability compared to non-halogenated benzenesulfonamides.
Pharmacological and Physicochemical Properties
Limited direct biological data are available for N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide. However, inferences can be drawn from analogs:
- Cytotoxicity : Compounds with trifluoromethyl groups (e.g., ) show enhanced cytotoxicity in assays like the sulforhodamine B (SRB) test, which quantifies cellular protein content as a proxy for cell viability .
- Melting Points: Morpholine-containing sulfonamides (e.g., Table 1) typically exhibit melting points >200°C, reflecting high crystallinity, whereas chromenone derivatives (e.g., ) melt at 211–214°C due to extended conjugation.
Biological Activity
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyridazine moiety, and a morpholine ring, which contribute to its pharmacological properties. The molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms essential for its biological interactions.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown cytotoxic effects with an IC50 value of approximately 4.51 µM against leukemia cells and 3.99 µM against breast cancer cells under hypoxic conditions .
The compound's mechanism involves the inhibition of specific enzymes linked to cell proliferation pathways. Studies have suggested that the morpholine and pyridazine components enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. Molecular docking studies have provided insights into how structural modifications can improve or reduce biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzene-1-carboximidate | Contains piperidine instead of morpholine | Antitumor properties | Different nitrogen-containing ring |
| 2-{(4-chloro)phenyl}-N-(morpholin-4-yl)acetamide | Lacks sulfonamide group | Analgesic effects | Simpler structure |
| 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | Similar sulfonamide presence | Antibacterial activity | Different substitution pattern on benzene |
This table illustrates how the presence of the morpholine moiety in this compound may influence its pharmacokinetic properties and biological interactions compared to other compounds.
Case Studies
- Anticancer Activity : A study conducted on the compound's anticancer effects revealed that it induces apoptosis in MDA-MB-468 breast cancer cells by increasing levels of cleaved caspases 3 and 9, indicating a potential pathway for therapeutic intervention in cancer treatment .
- Enzyme Inhibition : Further investigations have shown that derivatives of this compound can inhibit various enzymes involved in tumor growth, suggesting its role as a lead compound for developing new anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
